molecular formula C16H17N3O2 B12234397 4-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide

4-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide

Cat. No.: B12234397
M. Wt: 283.32 g/mol
InChI Key: SOWXQIZSPBXHCP-UHFFFAOYSA-N
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Description

4-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets. For instance, it has been studied as a ligand for δ-subunit-containing GABA receptors, where it modulates inhibitory neurotransmission in the central nervous system . The compound binds to the receptor, influencing its conformation and activity, which can have various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its azetidine ring and pyridinyl group contribute to its versatility in chemical reactions and potential pharmacological applications.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

4-methoxy-N-(1-pyridin-2-ylazetidin-3-yl)benzamide

InChI

InChI=1S/C16H17N3O2/c1-21-14-7-5-12(6-8-14)16(20)18-13-10-19(11-13)15-4-2-3-9-17-15/h2-9,13H,10-11H2,1H3,(H,18,20)

InChI Key

SOWXQIZSPBXHCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CN(C2)C3=CC=CC=N3

Origin of Product

United States

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